
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and industrial processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane, followed by reduction and subsequent alkylation with 2-methylpropyl halide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve catalysts such as palladium on carbon or Raney nickel.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-ethylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylbutyl)-
Uniqueness
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
67990-16-3 |
|---|---|
Molekularformel |
C16H34N2 |
Molekulargewicht |
254.45 g/mol |
IUPAC-Name |
4-N-cyclohexyl-2-methyl-2-N-(2-methylpropyl)pentane-2,4-diamine |
InChI |
InChI=1S/C16H34N2/c1-13(2)12-17-16(4,5)11-14(3)18-15-9-7-6-8-10-15/h13-15,17-18H,6-12H2,1-5H3 |
InChI-Schlüssel |
ZYRAUVPYOBILQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)(C)CC(C)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



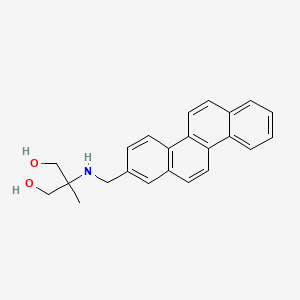



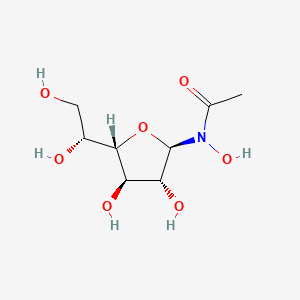
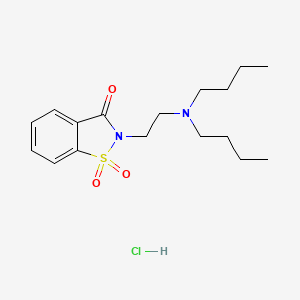


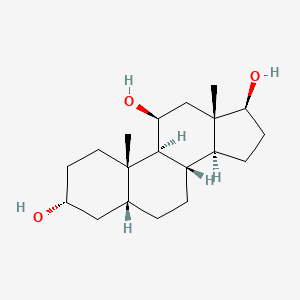
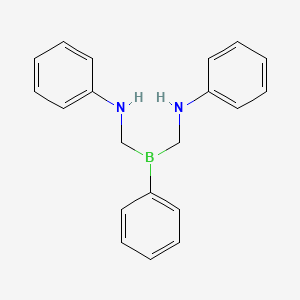


![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
